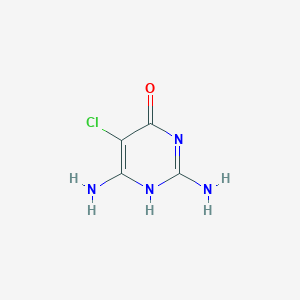
2,6-diamino-5-chloro-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-chloro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-chloro-1H-pyrimidin-4-one typically involves the reaction of guanidine with enol ethers of β-ketonitriles and enaminonitriles . Another method involves the use of spinel chromite nanocatalysts for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution at 50°C .
Industrial Production Methods
Industrial production methods for this compound often utilize efficient and green heterogeneous catalysts, such as nano-CoCr2O4, which exhibit remarkable catalytic activity and can be recycled multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol solution at 50°C.
Substitution: Boiling piperidine under neat conditions.
Major Products Formed
Oxidation: Formation of 2,6-diamino-4-chloropyrimidine N-oxide.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2,6-Diamino-5-chloro-1H-pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-diamino-5-chloro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of dihydrofolate reductase, it prevents the biosynthesis of thymidine, thereby blocking DNA synthesis and suppressing cell growth . Additionally, its antihypertensive effects are attributed to its ability to reduce vascular resistance to blood flow .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-chloropyrimidine: A precursor in the synthesis of 2,6-diamino-5-chloro-1H-pyrimidin-4-one.
2,6-Diamino-4-chloropyrimidine N-oxide: An oxidized derivative with similar pharmacological properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine scaffold, investigated for its anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern and its ability to undergo various chemical reactions, making it a versatile building block in synthetic chemistry. Its potential pharmacological activities, such as dihydrofolate reductase inhibition and antihypertensive effects, further distinguish it from other similar compounds .
Properties
IUPAC Name |
2,6-diamino-5-chloro-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZZQYKVSMFOML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














